REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH:12]1([C:16](Cl)=[O:17])[CH2:15][CH2:14][CH2:13]1>>[CH:12]1([C:16]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)=[O:17])[CH2:15][CH2:14][CH2:13]1
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)CC(=O)O
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Name
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Quantity
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6.6 g
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Type
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reactant
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Smiles
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C1(CCC1)C(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(CCC1)C(=O)NC1=CC=C(C=C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |